molecular formula C7H6ClN3O2 B13606667 Imidazo[1,2-b]pyridazine-3-carboxylicacidhydrochloride

Imidazo[1,2-b]pyridazine-3-carboxylicacidhydrochloride

Cat. No.: B13606667
M. Wt: 199.59 g/mol
InChI Key: WUMPYCUWKPSMDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-b]pyridazine-3-carboxylic acid hydrochloride (CAS No. 1049730-74-6) is a heterocyclic compound featuring a fused imidazole and pyridazine ring system with a carboxylic acid substituent at the 3-position, stabilized as a hydrochloride salt. The hydrochloride form enhances aqueous solubility, a critical attribute for pharmaceutical applications such as drug formulation and bioavailability optimization.

Properties

Molecular Formula

C7H6ClN3O2

Molecular Weight

199.59 g/mol

IUPAC Name

imidazo[1,2-b]pyridazine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H5N3O2.ClH/c11-7(12)5-4-8-6-2-1-3-9-10(5)6;/h1-4H,(H,11,12);1H

InChI Key

WUMPYCUWKPSMDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N2N=C1)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of Imidazo[1,2-b]pyridazine-3-carboxylic Acid Hydrochloride

General Synthetic Strategy

The synthesis of imidazo[1,2-b]pyridazine-3-carboxylic acid hydrochloride generally involves a multi-step process:

  • Cyclization of Precursors: The core imidazo[1,2-b]pyridazine ring system is typically formed via cyclization reactions involving 2-aminopyridazine derivatives and α-haloketones or related electrophiles. This step constructs the fused heterocyclic framework.

  • Introduction of the Carboxylic Acid Group: The carboxylic acid substituent at the 3-position is introduced through functionalization reactions post-cyclization. This can involve oxidation or carboxylation steps depending on the precursor used.

  • Formation of the Hydrochloride Salt: The free acid is converted to its hydrochloride salt to improve solubility and stability, typically by treatment with hydrochloric acid under controlled conditions.

Detailed Synthetic Routes

Cyclization via 2-Aminopyridazine and α-Haloketones

One common and well-documented method involves the reaction of 2-aminopyridazine with α-haloketones. The process proceeds as follows:

  • The nucleophilic amino group of 2-aminopyridazine attacks the electrophilic α-haloketone, forming an intermediate.

  • Intramolecular cyclization occurs, closing the imidazo ring fused to the pyridazine.

  • The resulting imidazo[1,2-b]pyridazine intermediate is then subjected to oxidation or carboxylation to introduce the carboxylic acid group at the 3-position.

  • Finally, acidification with hydrochloric acid yields the hydrochloride salt.

This method is favored for its straightforwardness and the availability of starting materials.

Acid-Catalyzed Condensation/Cyclization

Alternative approaches use acid-catalyzed condensation reactions between pyridazine-3-amines and appropriate carbonyl compounds to form imidazo[1,2-b]pyridazine-3-ols, which can be further functionalized to carboxylic acids and then converted to hydrochloride salts. Control experiments have shown that moisture and reaction conditions critically influence side-product formation during these transformations.

Industrial Production Considerations

Industrial synthesis of imidazo[1,2-b]pyridazine-3-carboxylic acid hydrochloride typically employs:

Such process optimizations can reduce trial runs by 30–50% and improve overall efficiency.

Reaction Conditions and Reagents

Common Reagents

Reaction Type Reagents Purpose
Cyclization 2-Aminopyridazine, α-haloketones Formation of imidazo[1,2-b]pyridazine core
Oxidation Potassium permanganate, chromium trioxide Introduction of carboxylic acid group
Reduction Sodium borohydride, catalytic hydrogen Functional group modifications
Salt Formation Hydrochloric acid Conversion to hydrochloride salt

Reaction Conditions

  • Cyclization reactions are typically conducted under reflux in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Oxidation steps require controlled addition of oxidants at ambient or slightly elevated temperatures to avoid over-oxidation.

  • Salt formation is performed by treating the free acid with hydrochloric acid in aqueous or alcoholic media, often at room temperature.

  • Moisture control is critical, as trace water can lead to side reactions such as imidazole ring cleavage.

Analytical Characterization Supporting Preparation

The purity and identity of imidazo[1,2-b]pyridazine-3-carboxylic acid hydrochloride are confirmed using:

Summary Table: Preparation Methods Overview

Step Description Key Reagents/Conditions Notes
Cyclization 2-Aminopyridazine + α-haloketone → fused ring Reflux, DMF or DMSO Forms imidazo[1,2-b]pyridazine core
Carboxylation/Oxidation Introduction of carboxylic acid at 3-position KMnO4, CrO3, controlled temp Converts intermediate to acid derivative
Hydrochloride Salt Formation Acidification to form hydrochloride salt HCl in aqueous/alcoholic medium Enhances solubility and stability
Purification Crystallization or chromatography Solvent selection varies Ensures >97% purity

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-b]pyridazine-3-carboxylicacidhydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific functional groups present in the starting material and the reaction conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Imidazo[1,2-b]pyridazine-3-carboxylicacidhydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of imidazo[1,2-b]pyridazine-3-carboxylicacidhydrochloride involves its interaction with IL-17A, a pro-inflammatory cytokine. By inhibiting IL-17A, this compound can reduce inflammation and tissue damage associated with autoimmune diseases. The molecular targets include the IL-17 receptor, which is a heterodimer formed by the IL-17RA and IL-17RC subunits .

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares structural homology with several imidazo-fused heterocycles (Table 1). Key analogs include:

Compound Name Structural Features Similarity Score Key Properties
Imidazo[1,2-a]pyrimidine-6-carboxylic acid Pyrimidine core, carboxylic acid at 6-position 0.67 Enhanced π-π stacking potential
6-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid Methyl group at 6-position, pyrimidine core 0.61 Increased lipophilicity
2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride Acetic acid substituent, pyridine core 0.59 Altered pharmacokinetic profile

Table 1. Structural comparison of imidazo[1,2-b]pyridazine-3-carboxylic acid hydrochloride with analogs (similarity scores from computational analysis) .

  • Core Heterocycle Differences : The pyridazine ring in the target compound (vs. pyrimidine or pyridine in analogs) introduces distinct electronic properties, influencing hydrogen-bonding capacity and receptor interactions.
  • Substituent Effects : The carboxylic acid group at the 3-position is critical for polar interactions, while methyl or acetic acid substituents in analogs modulate lipophilicity and metabolic stability.

Physicochemical Properties

  • Solubility : The hydrochloride salt form improves solubility compared to free bases, a feature shared with other hydrochlorides like Butenafine hydrochloride () and Nicardipine hydrochloride (). This property is advantageous for oral or injectable formulations.

  • Stability : Acid stability, as observed in Nicardipine hydrochloride (), may be relevant for gastrointestinal absorption, though specific data for the target compound require further study.

Key Research Findings and Implications

  • Structural vs. For instance, minor substitutions (e.g., methyl vs. carboxylic acid groups) can drastically alter target selectivity .
  • Hydrochloride Advantage : The hydrochloride salt form, widely used in pharmaceuticals (e.g., Tranylcypromine hydrochloride in ), underscores its formulation benefits, though stability under physiological conditions requires empirical validation.

Biological Activity

Imidazo[1,2-b]pyridazine-3-carboxylic acid hydrochloride is a compound that falls within the class of imidazo[1,2-b]pyridazines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

Imidazo[1,2-b]pyridazine-3-carboxylic acid hydrochloride features a fused bicyclic structure comprising an imidazole and a pyridazine ring with a carboxylic acid group. The presence of halogen substituents enhances its reactivity and biological activity. The hydrochloride form indicates that it is a salt, which can influence its solubility and stability in various environments .

Anticancer Activity

Research has demonstrated that imidazo[1,2-b]pyridazine derivatives exhibit significant anticancer properties. A study synthesized various derivatives and evaluated their binding affinities to amyloid plaques, with some compounds showing promising results for potential use as imaging agents in cancer diagnostics. For instance, 2-(4′-dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine displayed a high binding affinity of Ki=11.0nMK_i=11.0\,\text{nM} .

Anti-inflammatory and Antiviral Effects

Imidazo[1,2-b]pyridazines have also been studied for their anti-inflammatory and antiviral activities. A recent review highlighted their potential as inhibitors of IL-17A, which is implicated in psoriasis treatment . The structure-activity relationship studies indicated that specific substitutions on the imidazo[1,2-b]pyridazine scaffold could enhance these biological activities .

Structure-Activity Relationship (SAR)

The SAR analysis of imidazo[1,2-b]pyridazines has revealed that modifications at the 6-position significantly influence biological activity. For example:

CompoundSubstitutionBinding Affinity (nM)
4Dimethylaminophenyl11.0
20aMethylthio550 ± 23
PIBN/A11.0 ± 0.2

This table summarizes key findings from binding affinity studies where different substitutions were tested .

Case Studies

  • Amyloid Plaque Binding : A study investigated various imidazo[1,2-b]pyridazine derivatives for their capacity to bind to amyloid plaques associated with Alzheimer's disease. The results indicated that specific structural modifications could lead to improved binding affinities, suggesting potential for development as diagnostic tools .
  • Psoriasis Treatment : Another study focused on the inhibition of IL-17A with imidazo[1,2-b]pyridazines. Compounds were tested for their ability to reduce IL-17A levels in vitro, showing promise as therapeutic agents for autoimmune conditions like psoriasis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Imidazo[1,2-b]pyridazine-3-carboxylic acid hydrochloride, and how can statistical design of experiments (DoE) improve yield?

  • Methodological Answer : Start with multi-step synthesis involving cyclization of pyridazine precursors followed by carboxylation and HCl salt formation. Use DoE to systematically vary parameters (e.g., temperature, catalyst loading, reaction time) and identify critical factors via factorial designs or response surface methodologies. This reduces trial runs by 30–50% while maximizing yield . Incorporate computational reaction path searches (e.g., quantum chemical calculations) to pre-screen feasible pathways, as demonstrated in ICReDD’s integrated computational-experimental workflows .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing Imidazo[1,2-b]pyridazine-3-carboxylic acid hydrochloride?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the imidazo-pyridazine core and carboxylic acid proton environment. Compare with PubChem-derived spectral data for analogous imidazo-pyridazine derivatives .
  • HPLC-MS : Employ reverse-phase HPLC with high-resolution mass spectrometry to verify purity (>97%) and molecular ion peaks (e.g., [M+H]+^+ at m/z 196.07) .
  • FTIR : Validate carboxylate and hydrochloride moieties via O–H (2500–3000 cm1^{-1}) and C=O (1700–1750 cm1^{-1}) stretches .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH Stability : Prepare buffers (pH 1–13) and monitor degradation via HPLC at 25°C/40°C over 14 days.
  • Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition thresholds. For lab safety, adhere to protocols in "Chemical Hygiene Plan" regulations, including waste segregation for degraded byproducts .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of Imidazo[1,2-b]pyridazine-3-carboxylic acid hydrochloride in nucleophilic substitution reactions?

  • Methodological Answer : Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices, identifying reactive sites. Pair with molecular docking to simulate interactions with biological targets (e.g., kinases). Validate predictions using kinetic studies (e.g., monitoring substituent effects in SNAr reactions) .

Q. What strategies resolve contradictions in reported biological activity data for imidazo-pyridazine derivatives?

  • Methodological Answer :

  • Meta-Analysis : Cross-reference bioactivity datasets (e.g., PubChem, ChEMBL) to identify outliers.
  • Structural Analog Comparison : Compare with analogs like N-[6-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide to isolate substituent effects on potency .
  • Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability. Use enzyme inhibition assays (e.g., IC50_{50} determination) for quantitative comparisons .

Q. What reactor designs are suitable for scaling up the synthesis of this compound while maintaining selectivity?

  • Methodological Answer :

  • Continuous Flow Reactors : Minimize side reactions via precise temperature/residence time control, ideal for exothermic cyclization steps .
  • Membrane Reactors : Separate reactive intermediates in-situ, improving yield in multi-step syntheses. Refer to CRDC subclass RDF2050104 for membrane technology advancements .

Data Contradiction Analysis

Q. How to address discrepancies in computational vs. experimental solubility data for Imidazo[1,2-b]pyridazine-3-carboxylic acid hydrochloride?

  • Methodological Answer :

  • Solvent Parameterization : Refine COSMO-RS models using experimental solubility measurements in polar aprotic solvents (e.g., DMSO, DMF).
  • Crystallography : Perform single-crystal X-ray diffraction to identify polymorphic forms affecting solubility .

Experimental Design for Pharmacological Studies

Q. What in vivo/in vitro models are appropriate for evaluating this compound’s anti-inflammatory potential?

  • Methodological Answer :

  • In Vitro : Use LPS-induced TNF-α suppression assays in RAW 264.7 macrophages.
  • In Vivo : Employ murine collagen-induced arthritis models, comparing pharmacokinetics (e.g., plasma half-life) with structurally similar imidazo-pyridazine drugs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.